

physicochemical properties of 3,5-Difluoro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,5-Difluoro-2-(trifluoromethyl)aniline
Cat. No.:	B038110

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **3,5-Difluoro-2-(trifluoromethyl)aniline**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-2-(trifluoromethyl)aniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and trifluoromethyl (-CF₃) groups into organic molecules can profoundly alter their physicochemical and biological properties.[1] The trifluoromethyl group, in particular, is known for its high electronegativity, metabolic stability, and ability to increase lipophilicity, making it a valuable substituent in the design of novel pharmaceuticals.[2][3] This guide provides a summary of the available physicochemical data for **3,5-Difluoro-2-(trifluoromethyl)aniline**, offers a comparative analysis with related isomers, and details standardized experimental protocols for property determination.

Physicochemical Properties

Direct experimental data for **3,5-Difluoro-2-(trifluoromethyl)aniline** is limited. The following table summarizes the available information, largely based on supplier data and predicted values.

Table 1: Physicochemical Properties of 3,5-Difluoro-2-(trifluoromethyl)aniline

Property	Value	Source
CAS Number	123973-33-1	
Molecular Formula	C ₇ H ₄ F ₅ N	
Molecular Weight	197.11 g/mol	[4]

Due to the scarcity of experimental data for the target compound, the following table provides a comparative summary of physicochemical properties for structurally related fluorinated and trifluoromethylated anilines. These values offer a valuable reference for estimating the properties of **3,5-Difluoro-2-(trifluoromethyl)aniline**.

Table 2: Comparative Physicochemical Properties of Related Aniline Derivatives

Property	3,5-Difluoroaniline	3,5-Bis(trifluoromethyl)aniline	3-(Trifluoromethyl)aniline	2-Fluoro-3-(trifluoromethyl)aniline
CAS Number	372-39-4	328-74-5	98-16-8	123973-25-1
Molecular Weight	129.11 g/mol	229.12 g/mol [5]	161.12 g/mol [6]	179.11 g/mol
Physical Form	Solid	Liquid[5]	Liquid[6]	Liquid
Melting Point	37-41 °C	N/A	5-6 °C	N/A
Boiling Point	N/A	85 °C / 15 mmHg[5]	187 °C[6]	189 °C
Density	N/A	1.467 g/mL at 25 °C[5]	1.29 g/cm ³ [6]	1.39 g/mL at 25 °C
Refractive Index	N/A	n ₂₀ /D 1.434[5]	n ₂₀ /D 1.480	n ₂₀ /D 1.462
Solubility	Insoluble in water[7]	N/A	Insoluble in water[6]	N/A
Flash Point	75 °C (closed cup)	98 °C (closed cup)[5]	N/A	82 °C (closed cup)

Experimental Protocols

The following sections detail standardized experimental procedures for determining key physicochemical properties of aromatic amines.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property for assessing the purity of a solid compound. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

- Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.[8]
- Apparatus: Melting point apparatus (e.g., Mel-Temp or DigiMelt), glass capillary tubes (sealed at one end).[9]
- Sample Preparation:
 - Ensure the solid sample is completely dry and finely powdered.[10]
 - Introduce a small amount of the powder into the open end of a capillary tube.[10]
 - Tap the sealed end of the tube on a hard surface or drop it through a long glass tube to pack the solid tightly to a height of 2-3 mm.[9][10]
- Procedure:
 - Place the packed capillary tube into the heating block of the melting point apparatus.[10]
 - For an unknown sample, perform a rapid preliminary heating (e.g., 10-20°C/min) to determine an approximate melting range.[9]
 - Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[9][10]
 - Perform a second, careful determination with a slow heating rate of 1-2°C per minute.[8]
 - Record the temperature at which the first drop of liquid appears (T1).

- Record the temperature at which the last crystal melts into a transparent liquid (T2).[10]
The melting range is T1-T2.

Boiling Point Determination (Microscale/Thiele Tube Method)

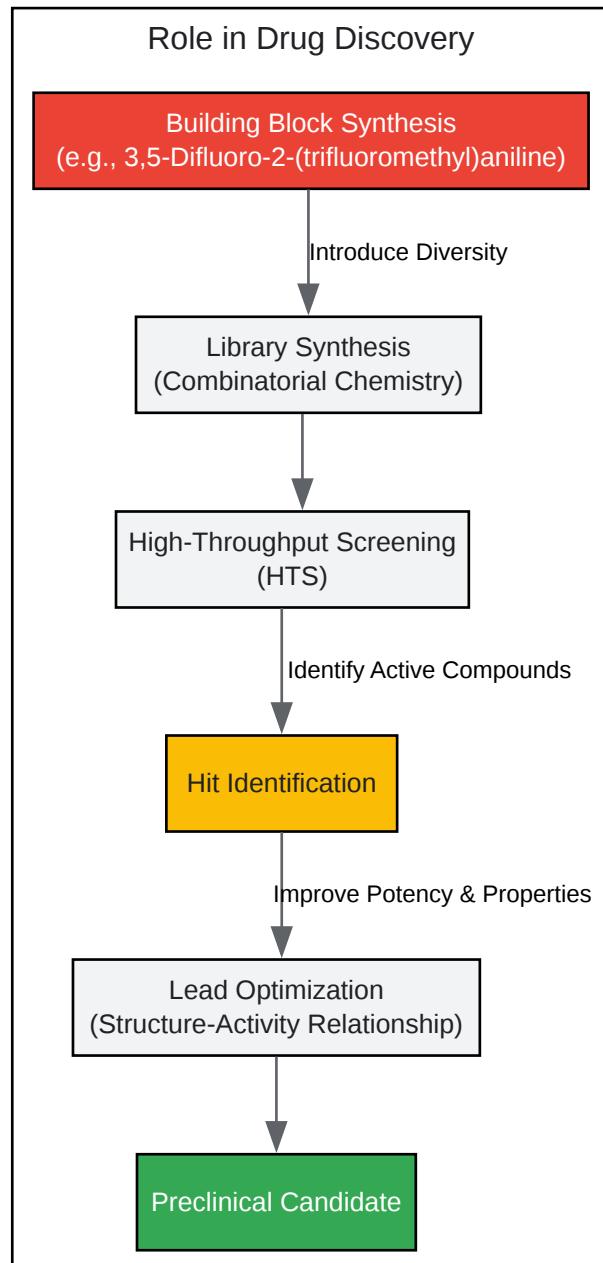
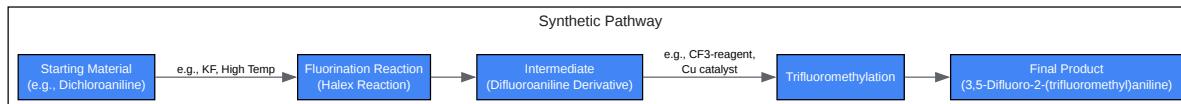
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11] This method is suitable for small sample volumes.

- Principle: A small sample is heated, and a capillary tube traps its vapor. The temperature at which the liquid re-enters the capillary upon cooling is the boiling point.[12]
- Apparatus: Thiele tube or other heating bath (e.g., Mel-Temp), thermometer, small test tube or vial, capillary tube (sealed at one end).[12][13]
- Procedure:
 - Place a small amount (0.5-1 mL) of the liquid sample into the small test tube.[12]
 - Insert the capillary tube into the liquid with the open end down.[12]
 - Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[13]
 - Place the assembly into the Thiele tube containing heating oil.[12][13]
 - Heat the apparatus gently.[13] A stream of bubbles will begin to emerge from the capillary tip as the air inside expands.
 - Continue heating until a rapid and continuous stream of bubbles is observed, indicating the vapor pressure of the sample has exceeded the external pressure.[12][13]
 - Remove the heat and allow the apparatus to cool slowly.
 - The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12][13]

pKa Determination (Potentiometric Titration)

The pKa value quantifies the basicity of the aniline's amino group. Potentiometric titration is a highly accurate method for this determination.[14][15]

- Principle: A solution of the amine is titrated with a standard strong acid. The pH is monitored throughout the titration, and the pKa is determined from the resulting titration curve.[14]
- Apparatus: pH meter with a combination electrode, burette, magnetic stirrer, beaker.
- Procedure:
 - Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[15]
 - Prepare a solution of the aniline derivative with a precisely known concentration in deionized water or a suitable solvent mixture.[14]
 - Record the initial pH of the solution.
 - Add the titrant (a standardized strong acid, e.g., HCl) in small, known increments.[14]
 - After each addition, allow the pH to stabilize and record the value along with the total volume of titrant added.
 - Continue the titration well past the equivalence point (the region of sharpest pH change).
- Data Analysis:
 - Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.[14]
 - Determine the volume of titrant required to reach the equivalence point.
 - The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).[14]



Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The logP value is a measure of a compound's lipophilicity, a critical parameter in drug development. The shake-flask method is the traditional and most reliable technique.[16]

- Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or a buffer like PBS at pH 7.4 for LogD). The concentration of the compound in each phase is measured after equilibrium is reached, and the partition coefficient (P) is calculated. LogP is the base-10 logarithm of P.[16][17]
- Apparatus: Separatory funnel or vials, shaker/vortex mixer, analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).[16][18]
- Procedure:
 - Pre-saturate the n-octanol with water/buffer and the water/buffer with n-octanol to ensure thermodynamic equilibrium.[18]
 - Prepare a stock solution of the compound in one of the phases (e.g., n-octanol).
 - Add a known volume of the stock solution to a vial containing a known volume of the other phase.
 - Agitate the mixture for a set period (e.g., 1 hour) to allow the compound to partition and reach equilibrium.[16]
 - Centrifuge the mixture to ensure complete separation of the two phases.
 - Carefully withdraw an aliquot from each phase for concentration analysis.
- Data Analysis:
 - Determine the concentration of the compound in the n-octanol phase ([organic]) and the aqueous phase ([aqueous]) using a suitable analytical method.
 - Calculate the partition coefficient: $P = [\text{organic}] / [\text{aqueous}]$.[17]
 - Calculate the logP: $\log P = \log_{10}(P)$.[17]

Applications and Synthesis Context

Fluorinated anilines, particularly those bearing a trifluoromethyl group, are highly valued building blocks in the synthesis of pharmaceuticals and agrochemicals.^{[1][4]} The presence of these fluorine-containing moieties can enhance metabolic stability, binding affinity to biological targets, and membrane permeability.^{[2][4]} Consequently, **3,5-Difluoro-2-(trifluoromethyl)aniline** is a promising scaffold for creating libraries of novel compounds for high-throughput screening and subsequent lead optimization in drug discovery programs.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 [smolecule.com]
- 5. 3,5-二(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 16. enamine.net [enamine.net]
- 17. acdlabs.com [acdlabs.com]
- 18. agilent.com [agilent.com]
- To cite this document: BenchChem. [physicochemical properties of 3,5-Difluoro-2-(trifluoromethyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038110#physicochemical-properties-of-3-5-difluoro-2-trifluoromethyl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com